molecular formula C6H4F3NS B018515 2-Mercapto-5-(trifluoromethyl)pyridine CAS No. 76041-72-0

2-Mercapto-5-(trifluoromethyl)pyridine

Cat. No.: B018515
CAS No.: 76041-72-0
M. Wt: 179.17 g/mol
InChI Key: YFSCXLSUZZXNHW-UHFFFAOYSA-N
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Description

2-Mercapto-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H4F3NS. It is characterized by the presence of a trifluoromethyl group and a mercapto group attached to a pyridine ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

It has been employed as a ligand in metal complexes , suggesting that it may interact with metal ions or metal-containing proteins in biological systems.

Mode of Action

As a ligand in metal complexes , it likely interacts with its targets through the formation of coordinate covalent bonds. The trifluoromethyl group and the pyridine ring may also participate in various interactions, such as hydrogen bonding, pi stacking, and dipole-dipole interactions, leading to changes in the target’s structure or function.

Biochemical Pathways

Given its use in the synthesis of anti-tumor agents and hiv protease inhibitors , it may influence pathways related to cell proliferation and viral replication.

Result of Action

Its use in the synthesis of anti-tumor agents and hiv protease inhibitors suggests that it may have cytostatic or antiviral effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Mercapto-5-(trifluoromethyl)pyridine . Factors such as temperature, pH, and the presence of other chemical species can affect its reactivity and interactions with its targets. Moreover, its stability under various conditions is crucial for its storage and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-5-(trifluoromethyl)pyridine typically involves the reaction of 3-mercaptopyridine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Mercapto-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Mercapto-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Mercapto-5-methylpyridine
  • 2-Mercapto-5-chloropyridine
  • 2-Mercapto-5-bromopyridine

Comparison: 2-Mercapto-5-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it more suitable for applications in pharmaceuticals and agrochemicals compared to its analogs .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NS/c7-6(8,9)4-1-2-5(11)10-3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSCXLSUZZXNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226946
Record name 2(1H)-Pyridinethione, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76041-72-0
Record name 2(1H)-Pyridinethione, 5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076041720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyridinethione, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Mercapto-5-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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